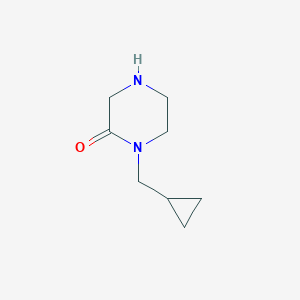

1-(Cyclopropylmethyl)piperazin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopropylmethyl)piperazin-2-one is an organic compound with the molecular formula C8H14N2O. It features a piperazine ring substituted with a cyclopropylmethyl group and a carbonyl group at the second position.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Cyclopropylmethyl)piperazin-2-one has several notable applications:

1. Pain Management and Opioid Research

This compound has been studied for its potential as an opioid ligand, showing promise in pain management and addiction treatment. Its interaction with GABA receptors suggests it may play a role in modulating pain pathways.

2. Neuromuscular Disorders

As a GABA receptor agonist, 1-(Cyclopropylmethyl)piperazin-2-one may have therapeutic implications in neuromuscular disorders, potentially leading to flaccid paralysis in certain organisms, which could be exploited in clinical settings.

3. Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its structural characteristics that allow for modifications leading to diverse biological activities.

Biological Activities

Research indicates that 1-(Cyclopropylmethyl)piperazin-2-one exhibits several biological activities:

- GABAergic Activity : Its action as a GABA receptor agonist can lead to significant effects on the central nervous system, influencing both anxiety and muscle relaxation.

- Analgesic Properties : Preliminary studies suggest analgesic effects comparable to known opioid compounds, indicating potential use in pain relief therapies .

Case Studies

Recent studies have highlighted various therapeutic potentials:

- Analgesic Efficacy : In animal models, 1-(Cyclopropylmethyl)piperazin-2-one demonstrated analgesic effects similar to morphine but with distinct mechanisms of action. This suggests it could be developed as a non-addictive alternative for pain management .

- Opioid Receptor Interaction : A study focusing on opioid receptor binding affinity revealed that the compound interacts selectively with m-opioid receptors, which are critical targets for pain relief medications .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

It is involved in the preparation of n-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives, which include 1-(Cyclopropylmethyl)piperazin-2-one, have shown a wide range of biological activities . For instance, they have been used in the synthesis of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .

Cellular Effects

Molecular Mechanism

It is known that piperazin-2-ones can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) process . This process involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is a well-established field in bioinformatics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane, under inert gas protection (e.g., nitrogen) and at a suitable temperature . The reaction product is then crystallized, purified, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production methods for 1-(Cyclopropylmethyl)piperazin-2-one are not widely documented, suggesting that it is not yet produced on a large scale. the synthesis methods used in research settings can be adapted for industrial production with appropriate scaling and optimization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropylmethyl)piperazine: Lacks the carbonyl group and is used as an intermediate in organic synthesis.

N-Substituted Piperazines: These compounds have various substituents on the piperazine ring and are widely used in pharmaceuticals.

Piperazin-2-one Derivatives: Compounds with similar structures but different substituents at the second position.

Uniqueness: 1-(Cyclopropylmethyl)piperazin-2-one is unique due to the presence of both a cyclopropylmethyl group and a carbonyl group on the piperazine ring. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biologische Aktivität

1-(Cyclopropylmethyl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, applications, and comparative analysis with similar compounds.

1-(Cyclopropylmethyl)piperazin-2-one has the molecular formula C8H15N2O and is often encountered in its hydrochloride form. It is synthesized through multi-step processes involving cyclization reactions and subsequent treatments to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that 1-(Cyclopropylmethyl)piperazin-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or by inhibiting viral polymerases. Further research is required to confirm these mechanisms and evaluate efficacy against specific viruses.

Anticancer Potential

1-(Cyclopropylmethyl)piperazin-2-one has shown promise as an anticancer agent. In cell line studies, it induced apoptosis in cancer cells, likely through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

The biological effects of 1-(Cyclopropylmethyl)piperazin-2-one are mediated through its interaction with various enzymes and receptors. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Comparative Analysis

To better understand the unique properties of 1-(Cyclopropylmethyl)piperazin-2-one, it is useful to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(Cyclopropylmethyl)piperazin-2-one | Antimicrobial, antiviral, anticancer | Potential PARP inhibitor |

| 1-(Cyclopropylcarbonyl)piperazine | Antidepressant | Selective serotonin reuptake inhibitor |

| 1-(Cyclopropylmethyl)-4-methylpiperazine | Anxiolytic | Modulates GABA receptors |

The structural uniqueness of 1-(Cyclopropylmethyl)piperazin-2-one contributes to its distinct biological activities compared to other derivatives .

Case Studies

Several case studies have highlighted the potential applications of 1-(Cyclopropylmethyl)piperazin-2-one:

- Study on Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications.

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWCBUXYQFCELW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.